molecular formula C23H30N2O2S B2820780 4-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1209673-21-1

4-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2820780
CAS No.: 1209673-21-1
M. Wt: 398.57
InChI Key: IMOUTEQHDBQKPW-UHFFFAOYSA-N
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Description

4-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 4-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the thiophen-2-ylmethyl group. The final steps involve the formation of the tetrahydro-2H-pyran-4-carboxamide structure. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride or lithium diisopropylamide.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

4-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and thiophen-2-ylmethyl group are crucial for binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives and thiophene-containing molecules. What sets 4-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide apart is its unique combination of structural features, which may confer distinct biological activities and chemical properties. Examples of similar compounds include:

  • N-phenylpiperidine derivatives
  • Thiophene-based amides
  • Tetrahydropyran-containing molecules

This compound’s unique structure allows for specific interactions that may not be possible with other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

4-phenyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2S/c26-22(23(10-14-27-15-11-23)20-5-2-1-3-6-20)24-17-19-8-12-25(13-9-19)18-21-7-4-16-28-21/h1-7,16,19H,8-15,17-18H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOUTEQHDBQKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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